Isopropyl 3-aminobenzoate
Overview
Description
Isopropyl 3-aminobenzoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol, and an amino group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
Isopropyl 3-aminobenzoate, structurally similar to benzocaine , is likely to have similar targets. Benzocaine, an ester local anesthetic, acts by preventing transmission of impulses along nerve fibers and at nerve endings . Therefore, the primary targets of this compound are likely to be sodium channels on nerve cells.
Mode of Action
Benzocaine, a structurally related compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses . Given the structural similarity, this compound is likely to interact with its targets in a similar manner.
Biochemical Pathways
The biodegradation pathway of 3-aminobenzoate, a structurally related compound, has been documented . A gene encoding 3-aminobenzoate 6-monooxygenase was identified in a 3-aminobenzoate-degrading strain . This enzyme catalyzes the conversion of 3-aminobenzoate to 5-aminosalicylate . It’s plausible that this compound might be involved in similar biochemical pathways.
Result of Action
Given its structural similarity to benzocaine, it may have similar effects, such as providing local anesthesia by blocking nerve impulses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dissolved organic matter (DOM) and feeding have been shown to reduce the bioconcentration of ethylhexyl dimethyl p-aminobenzoate, a structurally related compound, in crucian carp . Similar factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Isopropyl 3-aminobenzoate is involved in the degradation of 3-aminobenzoate . The enzyme 3-aminobenzoate 6-monooxygenase, encoded by the mabA gene, is capable of catalyzing the conversion of 3-aminobenzoate to 5-aminosalicylate . This enzyme contains a non-covalent but tightly bound FAD as the prosthetic group and uses NADH as an external electron donor .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that 3-aminobenzoate, a related compound, can be degraded by certain strains of bacteria, such as Comamonas sp. strain QT12 . This suggests that this compound may also interact with certain cellular processes, particularly in microorganisms.
Molecular Mechanism
It is known that the enzyme 3-aminobenzoate 6-monooxygenase, which interacts with 3-aminobenzoate, incorporates one oxygen atom from dioxygen into the product . This suggests that this compound may also undergo similar reactions.
Metabolic Pathways
It is known that 3-aminobenzoate, a related compound, is involved in certain degradation pathways in bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 3-aminobenzoate can be synthesized through several methods. One common route involves the esterification of 3-aminobenzoic acid with isopropyl alcohol in the presence of an acid catalyst . Another method includes the reduction of 3-nitrobenzoic acid followed by esterification . The reaction conditions typically involve heating the reactants under reflux with a suitable catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Isopropyl 3-aminobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use as a local anesthetic and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Isopropyl 3-aminobenzoate can be compared with other similar compounds such as:
Ethyl 3-aminobenzoate: Similar structure but with an ethyl ester group instead of isopropyl.
Methyl 3-aminobenzoate: Contains a methyl ester group.
Isopropyl 4-aminobenzoate: The amino group is attached at the para position instead of the meta position.
Uniqueness: this compound is unique due to its specific ester and amino group positioning, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
propan-2-yl 3-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNWTCOHKOKNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284890 | |
Record name | isopropyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35005-25-5 | |
Record name | 35005-25-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | isopropyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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